molecular formula C14H19ClN2O B3046248 3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride CAS No. 1215-23-2

3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride

Cat. No. B3046248
CAS RN: 1215-23-2
M. Wt: 266.76 g/mol
InChI Key: YMFFVBWOXHRZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure of the compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include studying its reactivity, its stability, and the products it forms when it reacts .


Physical And Chemical Properties Analysis

This would include studying properties like the compound’s melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis, solubility testing, and reactivity testing could be used .

Mechanism of Action

If the compound is a drug or a biologically active compound, its mechanism of action would be studied. This could involve studying how it interacts with biological molecules, what biological pathways it affects, and how it exerts its effects .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and its environmental impact. Safety data sheets (SDS) often provide this information .

Future Directions

This could involve proposing further studies to fully understand the compound’s properties, potential uses, and effects. It could also involve proposing modifications to the compound to improve its properties or reduce its side effects .

properties

IUPAC Name

diethyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-3-16(4-2)11-13-10-14(17-15-13)12-8-6-5-7-9-12;/h5-10H,3-4,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFFVBWOXHRZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC1=NOC(=C1)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride

CAS RN

1215-23-2
Record name Isoxazole, 3-(diethylaminomethyl)-5-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride
Reactant of Route 6
3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.